molecular formula C18H21N7O B2385890 (4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine CAS No. 946289-54-9

(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine

Cat. No.: B2385890
CAS No.: 946289-54-9
M. Wt: 351.414
InChI Key: LALWRWCNPGBVII-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine (CAS 946289-54-9) is a synthetic pteridine derivative supplied for scientific research. This compound is a member of the 2,4-diaminopteridine class, which represents a promising scaffold for the development of dual-target anti-inflammatory and antioxidant agents . Research indicates that structurally related substituted pteridines exhibit potent lipid antioxidant properties and can function as inhibitors of the enzyme lipoxygenase (LOX), with IC50 values extending down to 100 nM . Lipoxygenase is a key iron-containing enzyme involved in the metabolism of arachidonic acid into pro-inflammatory mediators like leukotrienes, which play a role in the pathophysiology of conditions such as rheumatoid arthritis, bronchial asthma, and cancer . The mechanism of action for this compound class is characterized by radical scavenging properties combined with enzymatic inhibition, making them candidates for probing the complex pathways of oxidative stress and chronic inflammation . The core 2,4-diaminopteridine structure is of significant research interest due to its low toxicity and the wide range of clinically useful properties observed in synthetic analogues, including immunosuppressant and anticancer activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-24-9-11-25(12-10-24)18-22-16-15(19-7-8-20-16)17(23-18)21-13-3-5-14(26-2)6-4-13/h3-8H,9-12H2,1-2H3,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALWRWCNPGBVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylamine with 2-chloro-4-methylpiperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with pteridine derivatives to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and crystallization are commonly used to purify the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The pteridinyl group can be reduced under specific conditions.

    Substitution: The methylpiperazinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pteridinyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to therapeutic effects. For example, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain and improving cognitive function.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Modifications

Pteridine vs. Triazine Derivatives

In -(4-methylpiperidino)-1,3,5-triazine-2-amine derivatives replace the pteridine core with a triazine ring. While triazines maintain a planar structure, their reduced aromaticity compared to pteridines diminishes π-π interactions. For example, 6-(4-methoxyphenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine exhibits lower antileukemic activity (IC₅₀ = 12.3 µM) than pteridine-based analogs, likely due to reduced conjugation and weaker DNA intercalation .

Pteridine vs. Pyrimidine Derivatives

describes 4-(4-methoxyphenyl)pyrimidin-2-amine, where the pteridine is simplified to a pyrimidine ring. The pyrimidine core lacks the fused pyrazine ring of pteridine, reducing steric bulk but also decreasing thermal stability (mp 165–167°C vs. pteridine analogs >200°C) .

Substituent Variations on the Piperazine/Piperidine Moiety

4-Methylpiperazinyl vs. 4-Phenylpiperazinyl

In , N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine replaces the 4-methyl group with a phenyl ring. The phenyl substituent increases lipophilicity (logP +1.2) but reduces aqueous solubility (2.1 mg/mL vs. 5.8 mg/mL for the methyl analog), impacting bioavailability .

Piperazine vs. Piperidine

’s N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine substitutes piperazine with piperidine. The absence of a second nitrogen in piperidine lowers basicity (pKa 8.1 vs. 9.4 for piperazine), reducing protonation under physiological conditions and altering membrane permeability .

Aryl Group Modifications

4-Methoxyphenyl vs. Halogenated Phenyl

highlights 6-(4-chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine, where the methoxy group is replaced with chlorine. The electron-withdrawing Cl reduces emission intensity in DMF by 40% compared to methoxy-substituted analogs, as observed in , due to suppressed intramolecular charge transfer (ICT) .

4-Methoxyphenyl vs. 2,4-Dimethylphenyl

In , the 2,4-dimethylphenyl group introduces steric hindrance, lowering binding affinity for serotonin receptors (Ki = 18 nM vs. 6 nM for the methoxy analog) while improving metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h) .

Biological Activity

(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine, with the CAS number 946289-54-9, is a chemical compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure comprising a methoxyphenyl group, a methylpiperazinyl group, and a pteridinyl moiety, which contribute to its unique biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{22}N_{4}O, with a molecular weight of approximately 318.40 g/mol. The compound's intricate structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound can increase acetylcholine levels, potentially enhancing cognitive function and offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant effects are believed to stem from the methoxyphenyl group, which can scavenge free radicals effectively.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of piperazine, including those containing the methoxyphenyl group, exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Neuroprotective Effects

In preclinical studies, this compound demonstrated neuroprotective effects in models of neurodegeneration. These effects are likely mediated through modulation of neurotransmitter systems and reduction of neuroinflammation. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for treating neurological disorders .

Case Studies and Research Findings

  • Cognitive Enhancement : A study involving animal models showed that administration of this compound resulted in improved memory retention and learning capabilities. This study highlighted the compound's potential as a cognitive enhancer in age-related cognitive decline.
  • Antibacterial Activity : In vitro tests demonstrated that the compound exhibited significant inhibition zones against E. coli and S. aureus, indicating its potential as an antibacterial agent. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting further investigation into its clinical applications.
  • Neuroprotection : Research published in pharmacological journals indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, showcasing its potential role in developing treatments for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(4-Methoxyphenyl)piperazineLacks pteridinyl groupModerate neuroactivity
[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamineLacks methoxy groupAntimicrobial activity
(4-Methylpiperazinyl)pteridineLacks phenolic componentLimited neuroprotective effects

This compound stands out due to its unique combination of functional groups that enhance its biological activity across multiple pathways.

Q & A

Q. What are the key synthetic routes for synthesizing (4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine?

The synthesis involves multi-step strategies, including:

  • Piperazine Ring Formation : A Mannich reaction using formaldehyde, secondary amines, and ketones/aldehydes to construct the 4-methylpiperazinyl moiety .
  • Pteridine Core Assembly : Cyclization of precursors (e.g., pyrimidine derivatives) under acidic/basic conditions .
  • Substitution Reactions : Introducing the 4-methoxyphenyl group via nucleophilic aromatic substitution or coupling reactions . Optimization includes high-throughput screening for catalysts and purification via recrystallization or chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

Critical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • Elemental Analysis : Quantifying C, H, N, and O content to verify stoichiometry .
  • Chromatography (HPLC) : Assessing purity (>95%) and stability under storage conditions .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation .
  • Waste Disposal : Follow hazardous waste guidelines for amines and aromatic compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?

  • Substituent Variation : Compare analogs with modifications to the methoxyphenyl or piperazinyl groups (e.g., halogenation, alkyl chain extension) to assess binding affinity changes .
  • Biological Assays : Test derivatives against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays .
  • 3D-QSAR Modeling : Computational analysis of steric/electronic properties to predict activity trends .

Q. How can contradictions in biological activity data across studies be resolved?

  • Dose-Response Analysis : Replicate experiments with standardized concentrations to isolate efficacy thresholds .
  • Target Selectivity Profiling : Use kinase or receptor panels to identify off-target effects that may explain discrepancies .
  • Meta-Analysis : Compare data across studies with similar substituents (e.g., triazine derivatives in ) to identify structural determinants of activity .

Q. What computational methods predict its interactions with biological targets?

  • Molecular Docking : Simulate binding poses with receptors (e.g., GPCRs) using software like AutoDock or Schrödinger .
  • Molecular Dynamics (MD) : Assess binding stability over time under physiological conditions .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with the pteridine core) .

Q. How can pharmacokinetic properties (e.g., bioavailability) be assessed?

  • In Vitro ADME : Use Caco-2 cell monolayers to predict intestinal absorption .
  • Metabolic Stability : Incubate with liver microsomes to measure cytochrome P450-mediated degradation .
  • Plasma Protein Binding : Equilibrium dialysis to quantify free vs. bound fractions .

Cross-Disciplinary Applications

Q. What non-pharmacological applications exist for this compound?

  • Catalysis : The piperazinyl group may act as a ligand in transition-metal catalysts for organic synthesis .
  • Material Science : Functionalize surfaces (e.g., nanoparticles) via amine groups for sensor development .
  • Analytical Chemistry : Serve as a chromatographic standard for detecting aromatic amines in environmental samples .

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